molecular formula C25H16ClFN4 B5431344 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile

Cat. No.: B5431344
M. Wt: 426.9 g/mol
InChI Key: OHTSYTSZIWRSLN-FOWTUZBSSA-N
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Description

The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile is a complex organic molecule that features a benzimidazole ring, an indole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole and indole intermediates, followed by their coupling through a nitrile-containing linker. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure efficient production. Techniques like crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and indole rings.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of various substituted benzimidazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals targeting specific diseases. Its ability to interact with biological macromolecules is of significant interest.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and indole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to active sites. The nitrile group may also participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]prop-2-enenitrile lies in its combination of benzimidazole and indole rings, along with the presence of a nitrile group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-chloro-6-fluorophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClFN4/c26-20-7-5-8-21(27)19(20)15-31-14-17(18-6-1-4-11-24(18)31)12-16(13-28)25-29-22-9-2-3-10-23(22)30-25/h1-12,14H,15H2,(H,29,30)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTSYTSZIWRSLN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C=C(C#N)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)/C=C(\C#N)/C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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